Tetrahydroxyflavanone
Overview
Description
It is found in various fruits and vegetables, such as strawberries, apples, persimmons, grapes, onions, and cucumbers . Fisetin is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties . It has garnered significant attention for its potential therapeutic applications in cancer, neurodegenerative diseases, diabetes, and aging .
Preparation Methods
Fisetin can be synthesized through several methods, including both natural extraction and chemical synthesis.
Natural Extraction: Fisetin is extracted from plant sources such as fruits and vegetables.
Chemical Synthesis: Two primary methods for the chemical synthesis of fisetin are Kostanecki’s method and Allan and Robinson’s method.
Industrial Production: Industrial production of fisetin may involve biotechnological approaches, such as using genetically engineered microorganisms to produce fisetin from precursor compounds. These methods aim to achieve higher yields and cost-effective production.
Chemical Reactions Analysis
Fisetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
Fisetin has a wide range of scientific research applications across various fields:
Mechanism of Action
Fisetin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Fisetin acts as a reducing agent, neutralizing reactive oxygen species and upregulating endogenous antioxidants such as glutathione.
Anti-inflammatory Activity: Fisetin inhibits the activity of pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin 6, and nuclear factor kappa B.
Comparison with Similar Compounds
Fisetin is often compared with other flavonoids, such as quercetin, due to their similar structures and biological activities.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPUYFWZXZMIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021299 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20725-03-5, 101849-13-2 | |
Record name | Fustin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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